molecular formula C16H26ClNO2 B3138923 1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride CAS No. 474092-48-3

1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride

Cat. No.: B3138923
CAS No.: 474092-48-3
M. Wt: 299.83
InChI Key: MFQJOTCTACDHKQ-UHFFFAOYSA-N
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Description

1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO2 and its molecular weight is 299.83. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Effects and Mechanisms

Clinical experiences with compounds structurally similar to 1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride, such as carteolol hydrochloride, have shown significant antihypertensive effects. These effects were evaluated through various controlled studies comparing the compound with other antihypertensive agents, including diuretics and pindolol. These studies demonstrated the compound's effectiveness in significantly reducing elevated blood pressure in patients with essential hypertension. The antihypertensive effect was notably more significant in some comparisons, indicating its potential as a robust treatment option for hypertension. Additionally, research explored the impact of such compounds on the renin-aldosterone system, finding that their hypotensive effects did not involve inhibition of this system, suggesting a distinct mechanism of action that could offer advantages over other antihypertensive drugs (Viehmann, 1983).

Downstream Processing and Bioproduction

The compound’s structural relations to biologically produced chemicals highlight its potential in biotechnological applications. For instance, research into the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol, underscores the importance of efficient separation techniques to enhance yield, purity, and reduce energy consumption. Such insights are crucial for the microbial production of compounds with potential pharmaceutical applications, indicating a broader relevance of the chemical structure in both environmental and industrial biotechnology contexts (Xiu & Zeng, 2008).

Sorption Characteristics and Environmental Implications

Investigations into the sorption of phenoxy herbicides to soil, organic matter, and minerals provide insights that could relate to the environmental behavior of similar compounds. Understanding the sorption dynamics is critical for assessing the environmental impact and mobility of such chemicals, which could have implications for their safety and efficacy when used in agricultural or pharmaceutical applications. These studies offer a foundation for predicting how related compounds might interact with natural matrices, potentially informing environmental risk assessments and regulatory decisions (Werner, Garratt, & Pigott, 2012).

Biofuel and Energy Efficiency

The exploration of propanol and butanol as oxygenate additives to biofuels aligns with the search for sustainable energy solutions. Higher alcohols like these enhance the octane number and improve the anti-knock effect in gasoline, suggesting that structurally related compounds could have utility in developing more efficient and less polluting fuel options. The focus on renewable energy technologies and the thermodynamic properties of such compounds indicate a promising area of research with implications for both environmental sustainability and industrial applications (Montero et al., 2017).

Properties

IUPAC Name

1-(butan-2-ylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-3-12(2)17-10-15(18)11-19-16-8-7-13-5-4-6-14(13)9-16;/h7-9,12,15,17-18H,3-6,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQJOTCTACDHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.